
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione
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Overview
Description
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione is an organic compound with the molecular formula C17H14O2 It is characterized by the presence of a phenyl group and a p-tolyl group attached to a but-2-ene-1,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-4-(p-tolyl)but-3-yn-1-ol with diphenyl diselenide under electrochemical conditions . The reaction is typically carried out in a solvent such as acetonitrile, with the use of graphite and platinum electrodes. The reaction conditions include maintaining the reaction mixture under air and using a power supply for electrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and electrochemical reactions can be applied. Industrial production would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and diphenyl diselenide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
1-Phenyl-4-(p-tolyl)but-2-yne-1,4-dione: Similar structure but with a triple bond instead of a double bond.
4,4,4-Trifluoro-1-phenyl-2-buten-1-one: Contains a trifluoromethyl group instead of a p-tolyl group.
Uniqueness: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione is unique due to its specific combination of phenyl and p-tolyl groups attached to a but-2-ene-1,4-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between phenylacetone and p-tolualdehyde derivatives. Optimization involves adjusting reaction temperature (80–120°C), catalyst selection (e.g., NaOH or KOH in ethanol), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Monitor reaction progress using TLC and confirm purity via HPLC, referencing mobile phase preparation protocols similar to pharmacopeial standards (e.g., methanol-buffer systems) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl signals (δ 190–210 ppm).
- IR Spectroscopy : Confirm diketone functionality via strong C=O stretches (~1700 cm⁻¹).
- X-ray Crystallography : Resolve stereochemical configuration and crystal packing, critical for verifying synthetic accuracy. Cross-reference data with analogous compounds in structural databases like PubChem to validate assignments .
Q. What are the key solubility and stability parameters of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) via gravimetric analysis. Preferential solubility in DMSO suggests utility in biological assays.
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (4–10). Monitor decomposition via HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to simulate physiological conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound in complex reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis spectra to validate electronic transitions.
- Reactivity Insights : Simulate nucleophilic/electrophilic attack sites to predict regioselectivity in cross-coupling reactions. Validate predictions via kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) .
Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound's stereochemical outcomes?
- Methodological Answer :
- Dynamic NMR : Probe rotational barriers of aryl groups to assess conformational flexibility.
- Crystallographic vs. Computational Data : If X-ray structures conflict with DFT-predicted geometries, re-evaluate solvent effects or dispersion forces in simulations.
- Controlled Replicates : Repeat syntheses under inert atmospheres to rule out oxidation artifacts, which may alter stereochemistry .
Q. What methodologies assess the compound's potential as a ligand in catalytic systems, considering steric and electronic factors?
- Methodological Answer :
- Coordination Studies : Titrate the compound with transition metals (e.g., Pd, Cu) in THF or acetonitrile. Monitor complexation via UV-Vis or cyclic voltammetry.
- Steric Maps : Generate Tolman cone angles or buried volume (%Vbur) calculations to quantify ligand steric bulk.
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies (TOF) with standard ligands (e.g., PPh₃) .
Properties
CAS No. |
25233-80-1 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-phenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C17H14O2/c1-13-7-9-15(10-8-13)17(19)12-11-16(18)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
XGLDFBYLSWWPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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